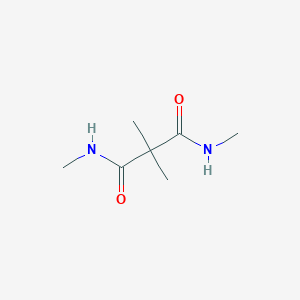
n,n',2,2-Tetramethylpropanediamide
Description
N,N',2,2-Tetramethyl-1,3-propanediamine (CAS: 53369-71-4) is a branched diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Its IUPAC name is N',N',2,2-tetramethylpropane-1,3-diamine, and its SMILES representation is CC(C)(CN)CN(C)C . The compound features two methyl groups on the central carbon (C2) and two methyl groups on the terminal amine groups, creating steric hindrance and influencing its chemical reactivity. It is used in coordination chemistry, polymer synthesis, and as a ligand precursor.
Properties
CAS No. |
155199-55-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
N,N',2,2-tetramethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5(10)8-3)6(11)9-4/h1-4H3,(H,8,10)(H,9,11) |
InChI Key |
ZJNFJISTUKDHHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC)C(=O)NC |
Canonical SMILES |
CC(C)(C(=O)NC)C(=O)NC |
Synonyms |
2-dmMA N,N'-dimethyl-2-dimethylmalondiamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular properties of N,N',2,2-Tetramethyl-1,3-propanediamine (Compound A) and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Functional Group |
|---|---|---|---|---|---|
| N,N',2,2-Tetramethyl-1,3-propanediamine (A) | C₇H₁₈N₂ | 130.23 | 53369-71-4 | N,N',2,2-tetramethyl | Diamine |
| N,N,N',N'-Tetramethyl-1,3-propanediamine (B) | C₇H₁₈N₂ | 130.23 | 110-95-2 | N,N,N',N'-tetramethyl | Diamine |
| N,N,N',N'-Tetraethyl-1,3-propanediamine (C) | C₁₁H₂₆N₂ | 186.34 | 60558-96-5 | N,N,N',N'-tetraethyl | Diamine |
| N,N,N',N'-Tetrabutylpentanediamide (D) | C₂₁H₄₂N₂O₂ | 366.57 | N/A | N,N,N',N'-tetrabutyl | Diamide |
| N,N,N',N'-Tetrakis(2-methylpropyl)propanediamide (E) | Not Provided | Not Provided | N/A | N,N,N',N'-tetrakis(2-methylpropyl) | Diamide |
Key Observations:
- Branching vs. Linear Substituents : Compound A has methyl groups on the central carbon (2,2-dimethyl), introducing steric hindrance absent in Compound B, where all methyl groups are on the nitrogen atoms .
- Substituent Size : Larger substituents (e.g., ethyl in Compound C, butyl in D, isobutyl in E) increase molecular weight and lipophilicity, reducing water solubility but enhancing compatibility with organic solvents .
- Functional Groups : Diamines (A–C) are basic and participate in coordination chemistry, while diamides (D–E) are less basic due to electron-withdrawing amide groups, favoring hydrogen bonding .
Physicochemical and Functional Comparisons
Boiling Points and Solubility :
- Compound A’s branching may lower boiling points compared to linear analogues like Compound B due to reduced intermolecular forces.
- Diamides (D–E) exhibit higher melting points than diamines (A–C) due to stronger intermolecular hydrogen bonding .
Reactivity :
- Coordination Chemistry : Compound A’s steric hindrance limits its utility in forming metal complexes compared to less hindered diamines like Compound B .
- Basicity : Diamines (A–C) have higher basicity (pKa ~10–11) than diamides (pKa ~0–5) due to the electron-donating nature of alkyl groups vs. electron-withdrawing amides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


